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Abstract
1-Chloro-8-(trifluoromethyl)isoquinoline is a halogenated and trifluoromethylated

heterocyclic compound with significant potential as a building block in medicinal chemistry and

materials science. The strategic placement of a chlorine atom at the 1-position and a

trifluoromethyl group at the 8-position of the isoquinoline scaffold imparts unique electronic and

steric properties, making it an attractive intermediate for the synthesis of novel bioactive

molecules and functional materials. This technical guide provides a comprehensive overview of

the known physical and chemical properties of 1-Chloro-8-(trifluoromethyl)isoquinoline,

alongside a discussion of its anticipated reactivity based on the established chemistry of

related compounds. Due to the limited availability of specific experimental data in the public

domain, this guide also presents a hypothetical synthetic protocol and discusses potential

research avenues to further elucidate the compound's characteristics and applications.

Introduction: The Strategic Importance of
Substituted Isoquinolines
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The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the core of

numerous natural products and synthetic compounds with a broad spectrum of

pharmacological activities.[1] The introduction of specific substituents onto the isoquinoline ring

system is a well-established strategy to modulate the physicochemical and biological properties

of the resulting molecules. The incorporation of a chlorine atom, a common bioisostere for a

methyl group, can enhance membrane permeability and introduce a potential site for metabolic

transformation or further chemical modification.

The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry.

Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a

molecule's metabolic stability, binding affinity to biological targets, and cell permeability. The

strategic combination of these two functionalities in 1-Chloro-8-(trifluoromethyl)isoquinoline
suggests a molecule with a unique profile for further elaboration in drug design and

development.

Physicochemical Properties
Detailed experimental data on the physical properties of 1-Chloro-8-
(trifluoromethyl)isoquinoline are not extensively reported in publicly available literature.

However, based on its molecular structure and data from commercial suppliers, the following

information has been compiled.

Property Value Source

Molecular Formula C₁₀H₅ClF₃N [2]

Molecular Weight 231.604 g/mol

CAS Numbers
1196152-92-7 and 1283719-

92-5
[2][3]

Appearance
Inferred to be a solid at room

temperature
N/A

Purity Typically offered at ≥95%

Storage
Recommended storage at 2-8

°C
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Note: The existence of two CAS numbers may be attributed to different suppliers or

manufacturing batches.

Due to the lack of experimental data, properties such as melting point, boiling point, and

solubility have not been definitively established. For the related compound 8-

(trifluoromethyl)isoquinoline, a melting point range of 141-143°C has been reported, suggesting

that 1-Chloro-8-(trifluoromethyl)isoquinoline is also likely a solid at room temperature.[4]

The trifluoromethyl group is known to increase lipophilicity, thus it is expected that this

compound will have good solubility in common organic solvents.[4]

Synthesis of 1-Chloro-8-
(trifluoromethyl)isoquinoline: A Proposed Pathway
A specific, detailed experimental protocol for the synthesis of 1-Chloro-8-
(trifluoromethyl)isoquinoline is not readily available in the surveyed literature. However, a

plausible synthetic route can be proposed based on established methods for the synthesis of

substituted isoquinolines. The following represents a hypothetical, non-validated pathway that

would require experimental optimization.

Hypothetical Experimental Protocol:
Step 1: Synthesis of 8-(Trifluoromethyl)isoquinoline-N-oxide

A potential starting material is 8-(trifluoromethyl)isoquinoline. The N-oxidation of the

isoquinoline ring is a common step to activate the C1 position for subsequent chlorination.

Dissolve 8-(trifluoromethyl)isoquinoline in a suitable solvent, such as dichloromethane

(DCM).

Cool the solution to 0 °C in an ice bath.

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise with stirring.

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-

layer chromatography (TLC).
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium

bicarbonate to quench excess m-CPBA.

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield crude 8-(trifluoromethyl)isoquinoline-N-oxide.

Step 2: Chlorination of 8-(Trifluoromethyl)isoquinoline-N-oxide

The N-oxide can then be chlorinated at the 1-position using a standard chlorinating agent like

phosphorus oxychloride (POCl₃).

To the crude 8-(trifluoromethyl)isoquinoline-N-oxide, slowly add phosphorus oxychloride

(POCl₃) at 0 °C.

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

After the reaction is complete, carefully quench the excess POCl₃ by pouring the mixture

onto crushed ice.

Neutralize the acidic solution with a suitable base, such as sodium carbonate.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 1-Chloro-8-
(trifluoromethyl)isoquinoline.

Disclaimer: This proposed synthetic route is based on general chemical principles and has not

been experimentally validated for this specific compound. Researchers should conduct their

own literature search and risk assessment before attempting any chemical synthesis.

Chemical Reactivity and Potential Applications
The reactivity of 1-Chloro-8-(trifluoromethyl)isoquinoline is dictated by the interplay of its

three key structural features: the isoquinoline core, the C1-chloro substituent, and the C8-

trifluoromethyl group.
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Nucleophilic Aromatic Substitution at the C1-Position
The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic

aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent

nitrogen atom in the pyridine ring. This reactivity makes 1-Chloro-8-
(trifluoromethyl)isoquinoline a valuable intermediate for the introduction of a wide variety of

functional groups at this position.

Amination: Reaction with primary or secondary amines can yield 1-amino-8-

(trifluoromethyl)isoquinoline derivatives, which are common scaffolds in bioactive molecules.

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can be used to introduce

ether linkages.

Thiolation: Reactions with thiols or their corresponding salts can provide 1-thioether

derivatives.

Cross-Coupling Reactions: The C1-Cl bond can participate in various transition-metal-

catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings,

to form C-C, C-N, and C-O bonds.

Caption: Generalized scheme for nucleophilic aromatic substitution.

Influence of the 8-(Trifluoromethyl) Group
The electron-withdrawing trifluoromethyl group at the 8-position will influence the overall

electron density of the isoquinoline ring system. This can affect the regioselectivity of

electrophilic aromatic substitution reactions on the benzene portion of the molecule, although

such reactions are generally less facile on the electron-deficient isoquinoline core. The -CF3

group also enhances the lipophilicity of the molecule, a key parameter in drug design for

improving membrane permeability and oral bioavailability.

Potential Applications in Drug Discovery
The 1-Chloro-8-(trifluoromethyl)isoquinoline scaffold is a promising starting point for the

development of novel therapeutic agents. The ability to easily modify the 1-position allows for

the rapid generation of libraries of compounds for screening against various biological targets.
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Given the prevalence of the isoquinoline core in pharmaceuticals, derivatives of this compound

could be explored for a range of activities, including but not limited to:

Anticancer agents

Antimicrobial agents

Enzyme inhibitors (e.g., kinases, phosphodiesterases)

Central nervous system (CNS) active agents

Spectroscopic Analysis (Predicted)
While no specific spectroscopic data for 1-Chloro-8-(trifluoromethyl)isoquinoline is publicly

available, the expected features can be predicted based on the structure.

¹H NMR: The proton NMR spectrum is expected to show a set of signals in the aromatic

region (typically 7.0-9.0 ppm) corresponding to the five protons on the isoquinoline ring. The

chemical shifts will be influenced by the electron-withdrawing effects of the chloro and

trifluoromethyl groups, as well as the nitrogen atom.

¹³C NMR: The carbon NMR spectrum will display ten signals for the ten carbon atoms of the

isoquinoline core. The carbon attached to the chlorine atom (C1) and the trifluoromethyl

group (C8), as well as the carbon of the trifluoromethyl group itself, will have characteristic

chemical shifts. The -CF3 carbon will likely appear as a quartet due to coupling with the three

fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine

atoms of the trifluoromethyl group.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a

characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with

approximately one-third the intensity of the M+ peak). Fragmentation patterns would likely

involve the loss of chlorine and the trifluoromethyl group.

Safety and Handling
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Specific safety and handling data for 1-Chloro-8-(trifluoromethyl)isoquinoline is not

available. However, based on the data for the closely related compound 1-chloroisoquinoline,

the following precautions should be observed. The compound is classified as an irritant.

Hazard Statements (Predicted):

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the

supplier before handling this chemical and should work in a well-ventilated fume hood with

appropriate personal protective equipment (PPE).

Conclusion and Future Outlook
1-Chloro-8-(trifluoromethyl)isoquinoline is a strategically functionalized heterocyclic

compound with considerable potential as a versatile building block in synthetic and medicinal

chemistry. While there is a notable lack of detailed experimental data in the public domain, its

chemical structure suggests a rich reactivity profile, particularly for nucleophilic substitution at

the C1-position. The presence of the trifluoromethyl group is expected to confer favorable

pharmacokinetic properties to its derivatives.

Further research is warranted to fully characterize the physical, chemical, and biological

properties of this compound. The development and publication of a robust synthetic protocol
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would be of significant value to the scientific community. Subsequent exploration of its reactivity

and the synthesis of derivative libraries will undoubtedly open new avenues for the discovery of

novel therapeutic agents and functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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